- Highly Efficient and Catalytic Conversion of Aldoximes to NitrilesOrganic Letters, 2001, 3(26), 4209-4211,
Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Produktname:Benzaldoxime
Benzaldoxime Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Benzaldoxime
- Benzaldehyde oxime
- Benzaldoxime, predominantly (E)-isomer
- Benzaldehyde, oxime
- (E)-Benzaldehyde oxime
- (Z)-Benzaldehyde oxime
- alpha-Benzaldoxime
- BENZALDEHYDEOXIME
- Benzaldehyde, oxime, (E)-
- (E)-N-(phenylmethylidene)hydroxylamine
- Z-Benzaldoxime
- syn-Benzaldoxime
- syn-Benzaldehyde oxime
- benzaldoxim
- Benzyldoxime
- VTWKXBJHBHYJBI-VURMDHGXSA-N
- VTWKXBJHBHYJBI-SOFGYWHQSA-N
- e-phenylnitrone
- alpha-Benzonoxime
- trans-Benzaldoxime
- Benz-anti-aldoxim
- Benzaldehyde oxime (ACI)
- Benzaloxime
- Benzoxime
- NSC 68362
- α-Benzaldoxime
- α-Benzyl monoxime
- (NE)-N-benzylidenehydroxylamine
- SCHEMBL220641
- AKOS025310893
- W-100245
- MFCD00002119
- AI3-10574
- Benzaldoxime, (E)-
- 622-31-1
- 622-32-2
- EINECS 213-261-2
- UNII-TBP7JJ5HTH
- B0011
- 932-90-1
- TBP7JJ5HTH
- DTXSID201031547
- (E)-Benzaldoxime
- CHEMBL135583
- (E)-N-benzylidene-hydroxylamine
- n-(phenylmethylidene)hydroxylamine
- NSC68362
- CS-0034180
- syn-Benzaldoxime, purum, >=97.0% (GC)
- benzaldoxime,predominantly(e)-isomer
- LS-13270
- NSC-68362
- TRANS-BENZALDEHYDE OXIME
- AKOS000280503
- PS-5120
- BENZALDEHYDE, OXIME, (C(E))-
- EN300-06119
- (Z)-Benzaldehyde-oxime
-
- MDL: MFCD00002119
- Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
- InChI-Schlüssel: VTWKXBJHBHYJBI-UHFFFAOYSA-N
- Lächelt: ON=CC1C=CC=CC=1
- BRN: 774138
Berechnete Eigenschaften
- Genaue Masse: 121.05300
- Monoisotopenmasse: 121.052764
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 1
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 9
- Anzahl drehbarer Bindungen: 1
- Komplexität: 95.1
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Tautomerzahl: 2
- Topologische Polaroberfläche: 32.6
- Oberflächenladung: 0
Experimentelle Eigenschaften
- Farbe/Form: Nicht bestimmt
- Dichte: 1,11 g/cm3
- Schmelzpunkt: 30-33 ºC
- Siedepunkt: 200°C at 760 mmHg
- Flammpunkt: 108 ºC
- Brechungsindex: 1.59-1.592
- Löslichkeit: methanol: 0.1 g/mL, clear
- Wasserteilungskoeffizient: Slightly soluble in water. Soluble in ethanol and ether.
- PSA: 32.59000
- LogP: 1.49470
- Löslichkeit: Nicht bestimmt
- FEMA: 3184
Benzaldoxime Sicherheitsinformationen
- Signalwort:Warning
- Gefahrenhinweis: H302-H312-H315-H319-H335
- Warnhinweis: P261-P280-P305+P351+P338
- WGK Deutschland:3
- Code der Gefahrenkategorie: R36/37/38
- Sicherheitshinweise: S26-S36-S24/25
-
Identifizierung gefährlicher Stoffe:
- TSCA:Yes
- Lagerzustand:Inert atmosphere,2-8°C(BD115378)
- Risikophrasen:R36/37/38
Benzaldoxime Zolldaten
- HS-CODE:29280090
- Zolldaten:
China Zollkodex:
2928000090Übersicht:
2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%
Deklarationselemente:
Produktname, Inhalt der Komponentenverwenden, um
Zusammenfassung:
2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%
Benzaldoxime Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
abcr | AB112116-25 g |
Benzaldoxime, predominantly (E)-isomer, 98%; . |
932-90-1 | 98% | 25 g |
€42.00 | 2023-07-20 | |
TRC | B183755-25g |
Benzaldoxime |
932-90-1 | 25g |
$ 253.00 | 2023-04-19 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B11585-25g |
Benzaldoxime |
932-90-1 | 95% | 25g |
¥121.0 | 2022-10-09 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12053-100g |
Benzaldoxime, predominantly (E)-isomer, 98% |
932-90-1 | 98% | 100g |
¥914.00 | 2023-03-15 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-25g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 25g |
¥180.00 | 2022-09-02 | |
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-25g |
Benzaldoxime |
932-90-1 | 97% | 25g |
289.00 | 2021-07-09 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B895833-100g |
Benzaldoxime, predominantly (E)-isomer |
932-90-1 | 95% | 100g |
¥466.00 | 2022-09-02 | |
TRC | B183755-1g |
Benzaldoxime |
932-90-1 | 1g |
$ 75.00 | 2023-04-19 | ||
TRC | B183755-10g |
Benzaldoxime |
932-90-1 | 10g |
$ 155.00 | 2023-04-19 | ||
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd. | CB26712-1g |
Benzaldoxime |
932-90-1 | 97% | 1g |
0.00 | 2022-04-26 |
Benzaldoxime Herstellungsverfahren
Synthetic Routes 1
Synthetic Routes 2
Synthetic Routes 3
Synthetic Routes 4
Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ; 5 min, rt
1.2 Reagents: Tempo ; 0.5 h, rt
1.2 Reagents: Tempo ; 0.5 h, rt
Referenz
- Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime EthersHelvetica Chimica Acta, 2012, 95(10), 1758-1772,
Synthetic Routes 5
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride , Ammonium chloride Solvents: Ethanol , Water ; 5 min, rt
1.2 5 min, rt; 15 min, rt
1.2 5 min, rt; 15 min, rt
Referenz
- An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo modelOrganic & Biomolecular Chemistry, 2013, 11(3), 407-411,
Synthetic Routes 6
Synthetic Routes 7
Synthetic Routes 8
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
1.2 < 0 °C; 2 h, cooled
Referenz
- Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies, World Intellectual Property Organization, , ,
Synthetic Routes 9
Synthetic Routes 10
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Methanol , Water ; rt; overnight, rt
Referenz
- Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label PeptidesOrganic Letters, 2017, 19(12), 3179-3182,
Synthetic Routes 11
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; neutralized
1.2 20 °C; 1 h, rt
1.2 20 °C; 1 h, rt
Referenz
- Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of ProdrugsEuropean Journal of Organic Chemistry, 2014, 2014(9), 1961-1975,
Synthetic Routes 12
Reaktionsbedingungen
1.1 Reagents: Sodium carbonate , Hydroxyamine hydrochloride Solvents: Ethanol , Water ; 1 h, 60 °C
Referenz
- Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypesBulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864,
Synthetic Routes 13
Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide , Hydroxyamine hydrochloride Solvents: Water ; neutralized, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
1.2 Solvents: Ethanol ; rt; 2 h, rt
Referenz
- Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed RegioselectivityOrganic Letters, 2021, 23(7), 2431-2436,
Synthetic Routes 14
Synthetic Routes 15
Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ; 10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
1.2 Reagents: Sodium bicarbonate Solvents: Water ; rt
Referenz
- Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recoveryChemSusChem, 2009, 2(3), 248-254,
Synthetic Routes 16
Reaktionsbedingungen
1.1 Reagents: Ammonia , Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol , Water ; 6 h, rt
Referenz
- Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketonesEuropean Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663,
Synthetic Routes 17
Synthetic Routes 18
Synthetic Routes 19
Synthetic Routes 20
Benzaldoxime Raw materials
Benzaldoxime Preparation Products
Benzaldoxime Verwandte Literatur
-
Seung Kwon Seol,Won Suk Chang,Daeho Kim,Sunshin Jung RSC Adv., 2012,2, 8926-8928
-
Daojin Li,Nan Wang,Fangfang Wang,Qi Zhao Anal. Methods, 2019,11, 3212-3220
-
Benjamin J. Frogley,Anthony F. Hill,Antonia Seitz Chem. Commun., 2020,56, 3265-3268
-
Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
-
H. V. Rasika Dias,Himashinie V. K. Diyabalanage,Mukunda M. Ghimire,Joshua M. Hudson,Devaborniny Parasar,Chammi S. Palehepitiya Gamage,Shan Li,Mohammad A. Omary Dalton Trans., 2019,48, 14979-14983
932-90-1 (Benzaldoxime) Verwandte Produkte
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- 622-31-1(trans-Benzaldoxime)
- 24091-02-9(2-naphthaldehyde oxime)
- 3235-02-7(N-(4-methylphenyl)methylidenehydroxylamine)
- 1226207-03-9(3-2-(4-fluorophenyl)ethyl-1,2-oxazol-5-amine)
- 2676865-59-9(6-Fluoro-4-nitro-2,3-dihydro-1H-inden-5-yl trifluoromethanesulfonate)
- 2228056-15-1((2S)-1-{6,6-dimethylbicyclo3.1.1hept-2-en-2-yl}propan-2-amine)
- 2138234-36-1(Cyclobutane, 1-(bromomethyl)-1-(3-methoxypropyl)-3-methyl-)
- 1346707-24-1(2-(Butylthio)-4-chloropyridine)
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